![molecular formula C13H21N3O B1475778 3-Ethyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole CAS No. 2098058-80-9](/img/structure/B1475778.png)
3-Ethyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole
Overview
Description
Scientific Research Applications
Chemical Stability and Boulton–Katritzky Rearrangement
The chemical stability of 3-(2-aminoethyl)-5-substituted 1,2,4-oxadiazoles, including compounds similar to 3-Ethyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole, was investigated in the context of the Boulton–Katritzky rearrangement. This rearrangement typically produces planar pyrazolines and pyrazoles under specific conditions. The study found that 5-aryl-3-[2-(piperidin-1-yl)ethyl]-1,2,4-oxadiazoles undergo a type of Boulton–Katritzky rearrangement at room temperature in water and HCl, leading to the formation of spiropyrazoline compounds instead of the expected planar structures (Kayukova et al., 2018).
Antiviral Activity
A study on N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, a structural class related to this compound, demonstrated significant antiviral activity against influenza A/H3N2 virus and human coronavirus 229E. This indicates the potential of such compounds for antiviral drug development, showcasing the versatility of the spirothiazolidinone scaffold for creating new antiviral molecules (Apaydın et al., 2020).
Antimicrobial Evaluation
Research into 1,3,4-oxadiazole derivatives, including those structurally akin to this compound, highlighted their valuable biological effects such as antibacterial, antifungal, and anti-tubercular activities. This underscores the broad therapeutic potential of 1,3,4-oxadiazoles in antimicrobial drug discovery (Jafari et al., 2017).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of various 1,3,4-oxadiazole derivatives have been extensively studied, demonstrating a wide range of chemical and biological properties. These compounds exhibit diverse biological activities, including antibacterial, antiviral, and anticancer effects, highlighting their significance in medicinal chemistry and drug development efforts (Siwach & Verma, 2020).
Mechanism of Action
Target of Action
The primary targets of 3-Ethyl-5-(2-azaspiro[4It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The exact mode of action of 3-Ethyl-5-(2-azaspiro[4Similar compounds have been reported to stabilize proteins in an inactive conformation, thereby inhibiting their function .
Biochemical Pathways
The specific biochemical pathways affected by 3-Ethyl-5-(2-azaspiro[4Related compounds have been associated with a variety of cellular signaling processes and pathways .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Ethyl-5-(2-azaspiro[4Similar compounds have been reported to have moderate potency, selectivity, and oral bioavailability .
Result of Action
The molecular and cellular effects of 3-Ethyl-5-(2-azaspiro[4Compounds with similar structures have shown inhibitory activity against various viruses .
Biochemical Analysis
Biochemical Properties
3-Ethyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain proteases, which are enzymes that break down proteins into smaller peptides or amino acids. By inhibiting these proteases, this compound can modulate protein degradation pathways, thereby affecting cellular processes such as apoptosis and inflammation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and survival . Additionally, this compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular functions. For instance, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions, such as high temperature or pH extremes . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At higher doses, it can cause toxic or adverse effects, including organ damage or systemic toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are more easily excreted . These metabolic processes can influence the compound’s bioavailability and overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be transported into cells via membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity within the cell .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA or nuclear proteins to influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular energy production and metabolism .
Properties
IUPAC Name |
5-(2-azaspiro[4.5]decan-4-yl)-3-ethyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-2-11-15-12(17-16-11)10-8-14-9-13(10)6-4-3-5-7-13/h10,14H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTSBGYJZSGIKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2CNCC23CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


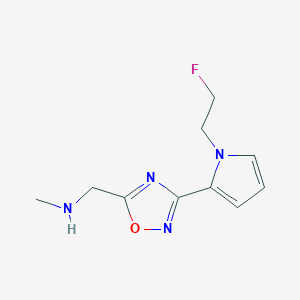


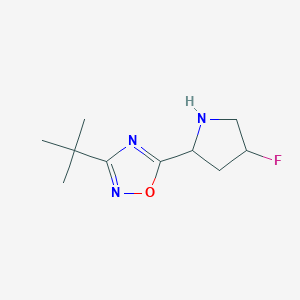


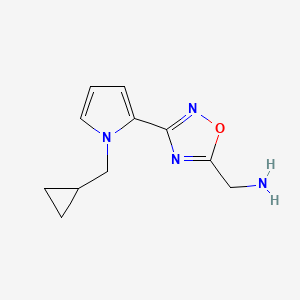
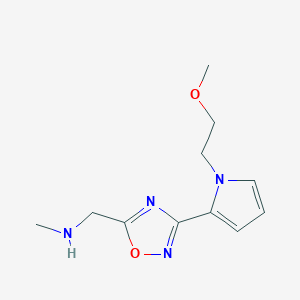

![octahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B1475713.png)
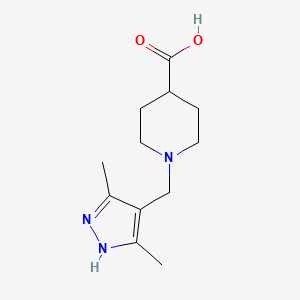

![1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1475716.png)
![1-(cyclopropylmethyl)-2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B1475717.png)
